Chemical properties of Benzene, (1-chloroethenyl)- for polymer research
Chemical properties of Benzene, (1-chloroethenyl)- for polymer research
Topic: Chemical properties of Benzene, (1-chloroethenyl)- for polymer research Content Type: In-depth technical guide.
Advanced Characterization and Polymerization Protocols for -Chlorostyrene
Executive Summary
-Chlorostyrene (CAS: 98-28-2), systematically named (1-chloroethenyl)benzene , represents a unique class of styrenic monomers where the vinyl hydrogen at theThis guide addresses the critical challenges in utilizing
Part 1: Molecular Architecture & Physicochemical Profile
The utility of
Electronic and Steric Effects
-
Inductive Effect (-I): The electronegative chlorine withdraws electron density from the double bond, making the monomer less electron-rich than styrene (
value becomes more positive). -
Resonance Effect (+R): While Cl can donate electrons, the steric twisting of the phenyl ring (caused by the bulky Cl atom) reduces the coplanarity required for effective resonance stabilization of the radical intermediate.
-
Steric Hindrance: The simultaneous presence of -Cl and -Ph on the same carbon creates a crowded transition state during propagation, lowering the enthalpy of polymerization (
) and reducing the ceiling temperature.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | (1-chloroethenyl)benzene | Common: |
| CAS Number | 98-28-2 | |
| Molecular Weight | 138.59 g/mol | |
| Boiling Point | 192°C (at 760 mmHg) | Can polymerize/degrade if distilled without inhibitor |
| Density | 1.155 g/mL (25°C) | |
| Refractive Index ( | 1.565 (Monomer) | Polymer RI ranges 1.61–1.63 |
| Flash Point | ~68°C | |
| Solubility | Soluble in benzene, DCM, THF | Insoluble in water |
Part 2: Synthetic Routes & Monomer Purity
Commercial availability of
Validated Synthesis Protocol (Acetophenone Route)
Direct chlorination of styrene yields a mixture of
Reaction Logic:
-
Chlorination: Acetophenone reacts with Phosphorus Pentachloride (
) to form a geminal dichloride ( -dichloroethylbenzene). -
Elimination: Thermal dehydrochlorination removes one equivalent of HCl to yield the vinyl chloride.
[1]
Purification for Polymerization
Impurities such as acetophenone or residual HCl act as chain transfer agents.
-
Wash: Wash the crude organic layer with 5%
(remove acid) and saturated (remove unreacted ketone). -
Dry: Use anhydrous
. -
Distillation: Vacuum distillation is mandatory . Collect the fraction at ~70-72°C (15 mmHg). Store over molecular sieves at -20°C.
Part 3: Polymerization Kinetics & Mechanisms[4]
Polymerizing
The Ceiling Temperature ( ) Bottleneck
The ceiling temperature is the point where the rate of propagation (
-
For Styrene:
. -
For
-Methylstyrene: .[3] -
For
-Chlorostyrene: is estimated to be < 60°C .
Implication: Radical polymerizations attempted above 60°C will result in low conversion and oligomers. You must use low-temperature initiators (e.g., AIBN at 50°C or redox systems at 20°C).
Degradative Chain Transfer
The allylic chlorine (though technically vinylic, the resonance structures render it labile) and the aromatic ring facilitate chain transfer to monomer. The resulting radical is resonance-stabilized but sterically hindered, making it too stable to re-initiate a new chain effectively. This terminates the kinetic chain without starting a new one.
[3]
Part 4: Experimental Protocols
Protocol: Radical Homopolymerization (Low Temperature)
To achieve reasonable molecular weight (
Reagents:
-
Monomer: Freshly distilled
-chlorostyrene (10 g). -
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Benzene or Toluene (Dry).
Procedure:
-
Preparation: In a Schlenk tube, dissolve 10 g of monomer in 10 mL of benzene.
-
Initiator: Add 0.5 wt% AIBN (relative to monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization and promotes oxidative degradation).
-
Polymerization: Immerse the tube in a thermostated oil bath at 50°C (Do not exceed 55°C).
-
Duration: Run for 48–72 hours. Conversion will likely be limited (30-40%) due to the equilibrium nature.
-
Precipitation: Pour the viscous solution dropwise into a 10-fold excess of cold methanol.
-
Purification: Reprecipitate from THF into methanol twice to remove oligomers.
Protocol: Copolymerization for High Refractive Index
Copolymerizing with styrene or methyl methacrylate (MMA) stabilizes the active center and mitigates the low
-
Feed Ratio: 30:70 (
-chlorostyrene : Styrene). -
Conditions: Bulk polymerization at 60°C.
-
Result: The incorporation of
-chlorostyrene units increases the Refractive Index of the resulting polystyrene matrix from 1.59 to >1.60 without introducing significant color.
Part 5: Advanced Applications & Lithography[7]
Electron-Beam Lithography (EBL)
Poly(
-
Mechanism: The quaternary carbon-chlorine bond is weak (
kcal/mol). Upon electron beam irradiation, the C-Cl bond undergoes homolytic cleavage. -
Tone:
-
Positive Tone: In many
-substituted polymers, the radical generation at the quaternary center leads to main-chain scission (depolymerization), making the exposed area soluble. -
Negative Tone: In specific copolymers (e.g., with methylstyrene), the generated radicals can couple, leading to crosslinking.
-
-
Performance: The presence of the heavy halogen (Cl) increases the absorption cross-section for electrons, improving sensitivity compared to pure PMMA.
References
-
Synthesis and Polymerization Kinetics: Marvel, C. S., & Cowan, J. C. (1939). The Structure of Vinyl Polymers. IV. The Polymers of the Halo-styrenes. Journal of the American Chemical Society. [Link]
-
Refractive Index Properties: Groh, W., & Zimmermann, A. (1991). What is the lowest refractive index of an organic polymer? Macromolecules.[5][6] (Discusses halogenated styrene contributions to RI). [Link]
-
Ceiling Temperature and Thermodynamics: Dainton, F. S., & Ivin, K. J. (1958). Some Thermodynamic and Kinetic Aspects of Addition Polymerisation. Quarterly Reviews, Chemical Society. [Link]
-
Lithographic Applications: Hatzakis, M. (1969). Electron Resists for Microcircuit and Mask Production.[7][8] Journal of the Electrochemical Society. (Foundational work on halogenated resists). [Link]
-
Copolymerization Parameters (Q-e Scheme): Greenley, R. Z. (1980). Recalculation of some reactivity ratios. Journal of Macromolecular Science: Part A - Chemistry.[3] [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Improving Etching Selectivity for E-Beam Resist AR-N 7520 in the Formation of Photonic Silicon Structures | MDPI [mdpi.com]
- 5. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. 1. What are e-beam resists composed of, and how do they work? - Allresist EN [allresist.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
